Dihydro-2,4-dimethyl-3(2H)-thiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

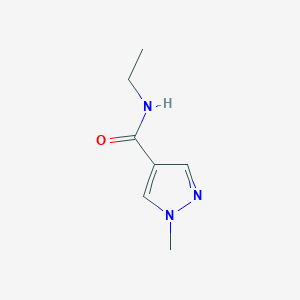

2,4-Dimethylthiolan-3-one is a chemical compound with the molecular formula C6H10OS . It is also known by several synonyms such as Dihydro-2,4-dimethyl-3 (2H)-thiophenone, 2,4-Dimethyldihydrothiophen-3 (2H)-one, and 4,5-dihydro-2, (4 or 5)-dimethyl-3 (2H)-thiophenone . The molecular weight of this compound is 130.21 g/mol .

Molecular Structure Analysis

The molecular structure of 2,4-Dimethylthiolan-3-one can be analyzed using various techniques such as density-functional theory (DFT) at the level of B3LYP/6-311++G (d,p) .Physical and Chemical Properties Analysis

2,4-Dimethylthiolan-3-one has several computed properties. It has a molecular weight of 130.21 g/mol, an XLogP3-AA of 1.4, and a topological polar surface area of 42.4 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . The compound’s complexity, as computed by Cactvs 3.4.8.18, is 111 .Scientific Research Applications

Catalytic and Asymmetric Synthesis

A study by Davoust et al. (2005) introduced a new generation of 2,5-dimethylthiolanes with a locked conformation to promote the asymmetric addition of chiral sulfonium ylides to aldehydes. This novel approach facilitated the synthesis of trans-stilbene oxide derivatives with high enantiomeric ratios, showcasing the utility of these compounds in catalytic and asymmetric synthesis processes. The process proved efficient and user-friendly, highlighting the potential of dimethylthiolanes in organic synthesis (Davoust, J., Brière, J., Jaffrès, P., & Metzner, P., 2005).

Natural Product Chemistry

Block et al. (2018) reported on the isolation and characterization of ajothiolanes from garlic (Allium sativum), which are 3,4-dimethylthiolanes. This research identified these compounds as key constituents of garlic, suggesting their role in the plant's chemistry and potential biological activities. The study not only identified these compounds but also corrected structural misassignments in previous research, underlining the importance of 3,4-dimethylthiolanes in natural product chemistry (Block, E. et al., 2018).

Molecular Structure and Spectral Analysis

Research by Wang et al. (2001) focused on the enantiopure forms of 2,5-dimethylthiolane and 2,5-dimethylsulfolane, examining their molecular structure and conformational stability through vibrational circular dichroism (VCD) and density functional theory (DFT). This study provided valuable insights into the stereochemical configurations and predominant conformations of these compounds in solution, contributing to our understanding of their molecular properties (Wang, F. et al., 2001).

Chemical Synthesis Applications

The work by Guo et al. (2020) presented a Cu(II)-promoted dimethylthiolation of benzamides, demonstrating the efficiency of using dimethylthiolated compounds in synthesizing various chemical structures. This method features facile conditions without the need for additional oxidant additives, showcasing the versatility of dimethylthiolanes and related compounds in facilitating chemical reactions (Guo, Y. et al., 2020).

Enantioselective Synthesis

Zanardi et al. (2002) achieved the first examples of enantioselective synthesis of vinyl oxiranes from aldehydes using allyl halides and chiral sulfides, including dimethylthiolanes. This method allowed for good yields and high enantiomeric excesses, highlighting the potential of dimethylthiolanes in enantioselective organocatalysis (Zanardi, J. et al., 2002).

Properties

IUPAC Name |

2,4-dimethylthiolan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS/c1-4-3-8-5(2)6(4)7/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMIEGBJQNRINM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSC(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336210 |

Source

|

| Record name | 2,4-dimethylthiolan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106014-15-7 |

Source

|

| Record name | 2,4-dimethylthiolan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.